molecular formula C14H20O3 B14014089 Methyl 4-(benzyloxy)-2,2-dimethylbutanoate CAS No. 823180-17-2

Methyl 4-(benzyloxy)-2,2-dimethylbutanoate

Cat. No.: B14014089
CAS No.: 823180-17-2
M. Wt: 236.31 g/mol
InChI Key: FQBZUAKJQUDXHW-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-2,2-dimethylbutanoate is an organic compound with a complex structure that includes a benzyloxy group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-2,2-dimethylbutanoate typically involves the esterification of 4-(benzyloxy)-2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-2,2-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-(benzyloxy)-2,2-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(benzyloxy)-2,2-dimethylbutanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, the benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(methoxy)-2,2-dimethylbutanoate
  • Methyl 4-(ethoxy)-2,2-dimethylbutanoate
  • Methyl 4-(propoxy)-2,2-dimethylbutanoate

Uniqueness

Methyl 4-(benzyloxy)-2,2-dimethylbutanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties compared to its analogs. The benzyloxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2,2-dimethyl-4-phenylmethoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,13(15)16-3)9-10-17-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBZUAKJQUDXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30838777
Record name Methyl 4-(benzyloxy)-2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30838777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823180-17-2
Record name Methyl 4-(benzyloxy)-2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30838777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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